molecular formula C26H18N2O2 B2915099 N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 477499-38-0

N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2915099
CAS No.: 477499-38-0
M. Wt: 390.442
InChI Key: DCEWUODOCLIZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that appears as a white solid . It is characterized by the presence of a benzoxazole ring and a biphenyl group .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The key intermediates in its synthesis are benzo[d]oxazol-2-yl(aryl(thienyl))methanimines . The yield of the synthesis process is reported to be around 79% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoxazole ring and a biphenyl group . The compound also contains functional groups such as amide (CONH) and aromatic rings .


Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point range of 152–156 °C . The compound exhibits specific peaks in its FTIR spectrum corresponding to different functional groups . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Diuretic Activity

  • Synthesis and Diuretic Activity : A study focused on synthesizing a series of compounds related to N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide. Among these, a variant was identified as a promising candidate for diuretic activity. This suggests potential applications in treating conditions that benefit from diuretic drugs (Yar & Ansari, 2009).

Antidiabetic Activity

  • PPARgamma Agonists and Antidiabetic Activity : Another study explored derivatives of benzoxazole, similar in structure to the compound , which act as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds demonstrated antidiabetic activity in rodent models, hinting at a possible application for diabetes management (Cobb et al., 1998).

Antimicrobial and Anticancer Activity

  • Antimicrobial and Anticancer Properties : A research study synthesized compounds structurally similar to this compound, exhibiting significant antimicrobial activity. Additionally, these compounds displayed potential anticancer properties, suggesting their applicability in developing novel treatments for infectious diseases and cancer (Wang et al., 2012).

Anti-Plasmodial Activity

  • Antiplasmodial Effects : Research on N-acylated furazan-3-amines, which share some structural similarities with the compound of interest, showed activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. This indicates a potential application in the development of new anti-malarial drugs (Hermann et al., 2021).

Antagonistic Activity for Receptor Inhibition

  • NK1-Receptor Antagonistic Activity : A study synthesized N-benzylcarboxamide derivatives, exhibiting strong NK1-receptor antagonistic activity. This suggests the compound's potential application in developing treatments targeting the NK1 receptor, which plays a role in pain perception and other physiological processes (Ishichi et al., 2004).

Sortase A Inhibitors

  • Inhibition of Staphylococcus aureus Sortase A : Research on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, closely related to the compound , showed significant inhibitory activities against Staphylococcus aureus Sortase A. This opens up potential applications in combating bacterial infections, particularly those caused by S. aureus (Zhang et al., 2016).

Future Directions

The future directions for the research on this compound could involve exploring its potential applications in various fields, given the wide range of pharmacological activities exhibited by benzoxazole derivatives . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEWUODOCLIZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.